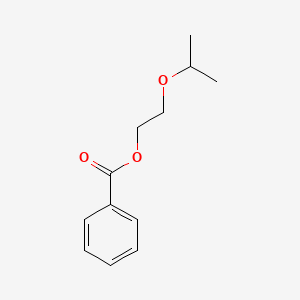

2-Isopropoxyethyl benzoate

Description

Historical Context and Evolution of Research Interest in Benzoate (B1203000) Esters

The study of benzoate esters is intrinsically linked to the discovery and characterization of benzoic acid in the 16th century. wikipedia.org Benzoic acid and its esters are found naturally in many plants, such as in gum benzoin, which contains up to 20% benzoic acid and 40% benzoic acid esters. wikipedia.org Early research, notably by Liebig and Wöhler, established the fundamental chemistry of benzoic acid, paving the way for the synthesis and investigation of its derivatives, including esters. wikipedia.org

Throughout the 20th century, research into benzoate esters expanded significantly. Early studies focused on fundamental organic chemistry, such as methods for their preparation via transesterification, a process that was explored as early as the 1970s. acs.org Academic inquiry also targeted the kinetics and mechanisms of their reactions, particularly hydrolysis. The hydrolysis of benzoate esters has been a model system for studying enzyme catalysis, with researchers using variously substituted esters to probe the mechanisms of enzymes like carboxypeptidase A. cdnsciencepub.com

More recently, research has diversified. The Hammett linear free-energy relationship, a cornerstone of physical organic chemistry, has been applied to the enzymatic hydrolysis of benzoate esters to gain mechanistic insights into biocatalysis. emerginginvestigators.org The field has also seen a rise in studies exploring the practical applications of benzoate esters, driven by their utility as plasticizers, fragrance components, and versatile chemical intermediates. researchgate.netfrontiersin.orgcosmeticsandtoiletries.comdnu.dp.ua The evolution of analytical techniques has further enabled the identification of benzoate esters in complex mixtures, from natural products to the byproducts of industrial synthesis. researcher.life

Academic Significance and Research Gaps Pertaining to 2-Isopropoxyethyl Benzoate

The primary academic significance of this compound stems from its role as a process impurity in the synthesis of active pharmaceutical ingredients (APIs). Specifically, it is identified as "Impurity K" of Bisoprolol, a widely used beta-adrenoceptor antagonist for treating cardiovascular conditions. ijper.orglgcstandards.com Its presence necessitates its synthesis and characterization as a reference standard to ensure the purity and quality of the final drug product.

Research articles detail the synthesis of this compound's precursors, such as 2-isopropoxyethyl 4-hydroxybenzoate (B8730719), which is formed via an esterification reaction between 4-hydroxybenzoic acid and ethylene (B1197577) glycol monoisopropyl ether. ijper.org This intermediate is then further reacted to produce other related impurities. The study of such impurities is a critical aspect of pharmaceutical chemistry, driving research into reaction optimization and purification methods.

A significant research gap is the limited body of work focused directly on this compound's intrinsic properties or potential applications beyond its role as a pharmaceutical impurity. While extensive literature exists on benzoate esters as a class, researcher.life dedicated studies on the biological activity, material properties, or alternative synthetic utilities of this specific molecule are scarce. Its research footprint is largely confined to the context of Bisoprolol synthesis, leaving its broader chemical potential unexplored.

Nomenclature and Advanced Structural Representations in Chemical Literature

The precise identification of a chemical compound is crucial in scientific literature. This compound is systematically named and identified through various conventions.

Nomenclature and Identifiers: Its IUPAC (International Union of Pure and Applied Chemistry) name is 2-propan-2-yloxyethyl benzoate . nih.gov It is also commonly referred to by synonyms such as Benzoic Acid 2-Isopropoxyethyl Ester and Ethylene Glycol Monoisopropyl Ether Benzoate. calpaclab.comtcichemicals.com In commercial and regulatory contexts, it is uniquely identified by its CAS (Chemical Abstracts Service) Registry Number: 95241-36-4 . calpaclab.comtcichemicals.comcalpaclab.com

Structural and Physicochemical Data: The molecular and physical properties of this compound have been determined and are available in chemical databases. These data are essential for its identification and for predicting its behavior in chemical reactions and physical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆O₃ | nih.govcalpaclab.com |

| Molecular Weight | 208.26 g/mol | calpaclab.comcookechem.com |

| Physical State | Colorless to light yellow clear liquid | tcichemicals.com |

| Flash Point | 102 °C | tcichemicals.com |

| Specific Gravity (20/20) | 1.04 | tcichemicals.com |

| Refractive Index | 1.49 | tcichemicals.com |

| IUPAC Name | 2-propan-2-yloxyethyl benzoate | nih.gov |

| CAS Number | 95241-36-4 | nih.govcalpaclab.comtcichemicals.com |

Overview of Research Trajectories for this compound and Related Compounds

Current research trajectories involving this compound are predominantly linked to pharmaceutical process chemistry. The main focus is on the synthesis, detection, and control of this compound as an impurity. ijper.orglgcstandards.com

However, research on structurally related benzoate esters indicates broader potential avenues of investigation:

Synthesis of Derivatives: Research has been conducted on the synthesis of more complex molecules starting from similar building blocks. For instance, 2-isopropoxyethyl 4-hydroxybenzoate is a key intermediate that can be reacted with epichlorohydrin (B41342) to form 2-isopropoxyethyl 4-(oxiran-2-ylmethoxy) benzoate, a precursor for other Bisoprolol impurities. ijper.org

Bio-catalysis and Hydrolysis Studies: Many benzoate esters serve as substrates for studying enzyme kinetics. cdnsciencepub.comnih.gov Ethyl benzoate, a close structural relative, has been used as a model substrate to characterize the esterase activity in mycobacteria, which is relevant for developing prodrugs. nih.gov This suggests that this compound could potentially be used in similar biochemical screening or mechanistic studies.

Materials Science: Novel benzoate esters are being synthesized and investigated for their optical and electronic properties. Recent studies have explored benzoate ester acceptor molecules for potential use in organic light-emitting diodes (OLEDs), demonstrating that the benzoate group can be an effective acceptor unit in materials designed for thermally activated delayed fluorescence. researchgate.net

Fragrance and Cosmetic Science: Other ether-containing esters, such as 2-isopropoxyethyl salicylate (B1505791) (known as Sakura Salicylate), are used in the fragrance industry. thegoodscentscompany.com While not a direct research trajectory for this compound, it highlights the functional potential of related structures.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 95241-36-4 |

| Benzoic acid | 65-85-0 |

| Bisoprolol | 66722-44-9 |

| 2-Isopropoxyethyl 4-hydroxybenzoate | Not readily available |

| 4-Hydroxybenzoic acid | 99-96-7 |

| Ethylene glycol monoisopropyl ether | 109-59-1 |

| Epichlorohydrin | 106-89-8 |

| 2-Isopropoxyethyl 4-(oxiran-2-ylmethoxy) benzoate | 1346603-05-1 |

| Ethyl benzoate | 93-89-0 |

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yloxyethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(2)14-8-9-15-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSUGJQAAUGJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341124 | |

| Record name | 2-Isopropoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95241-36-4 | |

| Record name | 2-Isopropoxyethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Studies of 2 Isopropoxyethyl Benzoate

Esterification Pathways for 2-Isopropoxyethyl Benzoate (B1203000) Synthesis

The formation of 2-isopropoxyethyl benzoate predominantly occurs via esterification, a fundamental reaction in organic chemistry. This process involves the condensation of a carboxylic acid, in this case, benzoic acid or its derivatives, with an alcohol, specifically 2-isopropoxyethanol (B94787) (also known as ethylene (B1197577) glycol monoisopropyl ether). lookchem.comatamankimya.com

Acid-Catalyzed Esterification Mechanisms

The most common method for synthesizing esters like this compound is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The mechanism for the acid-catalyzed esterification of benzoic acid with 2-isopropoxyethanol proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by an acid catalyst, such as sulfuric acid or tosic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.ukblogspot.com

Nucleophilic Attack by the Alcohol: The alcohol, 2-isopropoxyethanol, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.ukblogspot.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group, water. masterorganicchemistry.comchemguide.co.uk

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

This entire process is reversible, and to drive the reaction towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Alternative Synthetic Routes for Benzoate Esters

While Fischer esterification is a primary method, other synthetic strategies can be employed for the preparation of benzoate esters. These can include:

Reaction of an Acyl Chloride with an Alcohol: Benzoic acid can be converted to benzoyl chloride, which is more reactive. The subsequent reaction of benzoyl chloride with 2-isopropoxyethanol would yield this compound. This method often proceeds at lower temperatures and without the need for an acid catalyst.

Transesterification: This process involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst. For instance, a simple benzoate ester like methyl benzoate could be reacted with 2-isopropoxyethanol to produce this compound and methanol (B129727). libretexts.org To achieve a high yield of the desired product, the equilibrium must be shifted, often by removing the lower-boiling alcohol by-product through distillation. libretexts.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the esterification reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating methods. researchgate.netcibtech.org

Precursor Compound Chemistry in this compound Synthesis

The successful synthesis of this compound is critically dependent on the properties and reactivity of its precursor compounds: ethylene glycol monoisopropyl ether and a benzoic acid derivative.

Role of Ethylene Glycol Monoisopropyl Ether

Ethylene glycol monoisopropyl ether, with the chemical formula (CH₃)₂CHOCH₂CH₂OH, is a key reactant, providing the isopropoxyethyl group of the final ester. sigmaaldrich.com It is a type of glycol ether, a class of solvents known for their dual solubility characteristics, possessing both ether and alcohol functional groups. atamankimya.comwikipedia.org This bifunctionality allows it to act as a nucleophile in the esterification reaction via its hydroxyl group. atamankimya.com Its physical properties, such as a boiling point of around 144°C and a flash point between 43-45°C, are important considerations for reaction conditions. sigmaaldrich.com

Reactions Involving 4-Hydroxybenzoic Acid Derivatives

In some synthetic pathways, derivatives of benzoic acid, such as 4-hydroxybenzoic acid, are used as precursors. For instance, 2-isopropoxyethyl 4-hydroxybenzoate (B8730719) can be synthesized through the esterification of 4-hydroxybenzoic acid with ethylene glycol monoisopropyl ether. ijper.org This intermediate can then undergo further reactions. For example, it has been used in the synthesis of impurities of the drug bisoprolol, where the hydroxyl group on the benzene (B151609) ring is further functionalized. ijper.org The synthesis of 2-isopropoxyethyl 4-hydroxybenzoate from 4-hydroxybenzoic acid and ethylene glycol monoisopropyl ether can be achieved using thionyl chloride, followed by heating. ijper.org

Investigation of Reaction Kinetics and Yield Optimization in this compound Synthesis

The efficiency of this compound synthesis is influenced by several factors, including reaction kinetics and the optimization of reaction conditions to maximize the yield.

Studies on the esterification of benzoic acid with various alcohols have shown that the reaction typically follows second-order kinetics. sci-hub.se The rate of reaction is dependent on the concentrations of both the carboxylic acid and the alcohol. The kinetics of the esterification of benzoic acid with 1-butyl alcohol have been studied, and it was found to be first order with respect to benzoic acid. dnu.dp.ua

To optimize the yield of benzoate esters, several strategies can be employed:

Catalyst Selection and Concentration: The choice of catalyst and its concentration are crucial. While strong mineral acids like sulfuric acid are effective, they can also promote side reactions. dergipark.org.tr Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and deep eutectic solvents (DES), have been explored as more environmentally friendly alternatives. dergipark.org.tr In a study comparing different catalysts for the esterification of benzoic acid, a deep eutectic solvent showed the highest catalytic activity. dergipark.org.tr

Temperature and Reaction Time: Increasing the reaction temperature generally increases the reaction rate. cibtech.orgdergipark.org.tr However, excessively high temperatures can lead to side reactions and decomposition of the products. google.com The optimal temperature and reaction time need to be determined experimentally for each specific system. For the synthesis of ethyl benzoate using an expandable graphite (B72142) catalyst under microwave heating, a reaction temperature of 85°C was found to be optimal. cibtech.org

Molar Ratio of Reactants: As esterification is an equilibrium reaction, using a large excess of one reactant, typically the alcohol, can shift the equilibrium towards the products and increase the yield of the ester. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of ethyl benzoate, a molar ratio of benzoic acid to ethanol (B145695) of 1:5 was found to be optimal. cibtech.org

Removal of Water: The continuous removal of water, a by-product of the esterification, is a common technique to drive the reaction to completion and improve the yield. masterorganicchemistry.commasterorganicchemistry.comgoogle.com This can be achieved through azeotropic distillation using a Dean-Stark apparatus.

Table 1: Influence of Reaction Conditions on Benzoic Acid Conversion in Esterification with Various Alcohols dergipark.org.tr

| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |

| Ethanol | Deep Eutectic Solvent | 55 | 52.7 |

| Ethanol | Ionic Liquid | 55 | 18.9 |

| Ethanol | Amberlyst 15 | 55 | 6.9 |

| Ethanol | Deep Eutectic Solvent | 65 | 64.0 |

| Ethanol | Ionic Liquid | 65 | 19.6 |

| Ethanol | Amberlyst 15 | 65 | 7.8 |

| Ethanol | Deep Eutectic Solvent | 75 | 88.4 |

| Butanol | Deep Eutectic Solvent | 75 | 87.8 |

| Hexanol | Deep Eutectic Solvent | 75 | 67.5 |

Table 2: Optimization of Ethyl Benzoate Synthesis under Microwave Heating cibtech.org

| Parameter | Condition | Ethyl Benzoate Yield (%) |

| Reaction Temperature | 69°C | 0 |

| Reaction Temperature | >69°C, increasing | Increasing to 55.1 |

| Reaction Temperature | 85°C (Optimal) | - |

| Molar Ratio (Benzoic Acid:Ethanol) | 1:1 | - |

| Molar Ratio (Benzoic Acid:Ethanol) | 1:5 (Optimal) | - |

| Molar Ratio (Benzoic Acid:Ethanol) | 1:7 | Decreasing |

| Catalyst (Expandable Graphite) | 8 wt% (Optimal) | - |

| Optimal Conditions Combined | 85°C, 1:5 ratio, 8 wt% catalyst | 80.1 |

Regioselective and Stereoselective Synthesis of this compound Derivatives

The controlled synthesis of specific isomers of this compound derivatives is crucial for tailoring the molecule's properties for specific applications. Regioselectivity refers to the control of the position of chemical bond formation, while stereoselectivity controls the spatial orientation of atoms in the product.

Regioselective Synthesis:

Regioselectivity in the synthesis of benzoate derivatives can be influenced by the choice of reactants, catalysts, and reaction conditions. For instance, in reactions involving substituted benzoyl chlorides and 2-isopropoxyethanol, the regioselectivity of the esterification is generally high for the primary alcohol group of the 2-isopropoxyethanol. However, when creating more complex derivatives where multiple reaction sites are available, directing the reaction to a specific position becomes a significant challenge.

One strategy to achieve regioselectivity involves the use of protecting groups to block more reactive sites, allowing the reaction to proceed at the desired position. Another approach is to modify reaction conditions to favor one reaction pathway over another. For example, in the synthesis of hydroxylated cyclooctane (B165968) β-amino acid derivatives, the regioselectivity of an oxirane ring-opening was controlled by the choice of reagent and solvent, such as using HCl(g) in methanol versus NaN3 in DMF. This principle of solvent and reagent control can be applied to direct the functionalization of the aromatic ring or the alkoxyethyl chain in this compound derivatives.

Research on the regioselective synthesis of furan-fused 3-hydroxy-2,2-dimethylchroman has highlighted the use of ortho-alkylation of phenols via a semanticscholar.orgresearchgate.netsigmatropic rearrangement of a sulfur ylide to control the position of substitution. researchgate.net Such methodologies could be adapted for the regioselective introduction of substituents onto the benzoate ring of this compound.

Stereoselective Synthesis:

Stereoselectivity is paramount when chiral centers are present in the derivatives of this compound, either on the isopropoxy group or on substituents of the benzoate ring. The synthesis of a single enantiomer or diastereomer is often required for biological or material science applications.

Enzymatic catalysis is a powerful tool for achieving high stereoselectivity. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and esters. mdpi.comencyclopedia.pub In a potential stereoselective synthesis of a chiral this compound derivative, a racemic mixture of a substituted 2-isopropoxyethanol could be selectively esterified by a lipase (B570770), yielding an enantiomerically enriched ester and the unreacted alcohol enantiomer. For example, lipase-mediated acetylation has been successfully used to resolve racemic 4-hydroxy-γ-ionone, yielding enantiopure acetate (B1210297) that serves as a versatile chiral building block. mdpi.com Similarly, the enzymatic hydrolysis of a racemic ester derivative could be employed. Immobilized Candida antarctica lipase B (Novozym 435) has been used for the enantiomerically pure synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate through hydrolysis of the corresponding diester. nih.gov

Chemical methods for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. The synthesis of 1,2-bis(boronic esters) from primary benzoates has been achieved with excellent levels of enantio- and diastereoselectivity using enantiomerically pure lithium-stabilized carbenoids. researchgate.net This demonstrates a strategy for controlling stereochemistry in reactions involving benzoate structures. Furthermore, the stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been accomplished through a convergent route, allowing for the preparation of molecules with interesting three-dimensional character. beilstein-journals.org

| Method | Description | Potential Application for this compound Derivatives | Reference |

| Enzymatic Resolution | Use of lipases to selectively acylate or hydrolyze one enantiomer from a racemic mixture. | Production of enantiomerically pure chiral derivatives. | mdpi.comencyclopedia.pub |

| Chiral Carbenoids | Homologation of boronic esters using enantiomerically pure lithium-stabilized carbenoids. | Stereoselective synthesis of boronic ester derivatives of this compound. | researchgate.net |

| Diastereoselective Reduction | Reduction of a ketone to an alcohol with high diastereoselectivity using sterically demanding hydride sources. | Creation of specific diastereomers in derivatives containing new stereocenters. | rsc.org |

Exploration of Novel Synthetic Catalysis for Enhanced Production

The development of efficient and reusable catalysts is a key area of research for the sustainable production of this compound. Traditional esterification catalysts like sulfuric acid can be corrosive and difficult to separate from the reaction mixture. cibtech.org

Heterogeneous Catalysts:

Solid acid catalysts offer a promising alternative as they are easily recoverable and can be reused, reducing waste and simplifying purification processes. Expandable graphite treated with sulfuric acid has been shown to be an effective catalyst for the synthesis of ethyl benzoate under microwave irradiation, achieving a yield of 80.1% in 1.5 hours. cibtech.org The catalyst demonstrated good reusability for up to three cycles. cibtech.org

Titanate catalysts have also shown high activity in the transesterification of crude methyl benzoate to produce other benzoic acid esters, with reaction conversions reaching up to 100% for benzyl (B1604629) benzoate. acs.org This suggests that titanate-based catalysts could be highly effective for the transesterification synthesis of this compound from methyl benzoate and 2-isopropoxyethanol.

Enzymatic Catalysis:

Enzymes, particularly lipases, are gaining attention as "green" catalysts for ester synthesis due to their high selectivity and operation under mild conditions. encyclopedia.pub The enzyme-catalyzed synthesis of methyl benzoate has been demonstrated using Candida rugosa lipase in an organic medium. nih.gov While benzoic acid can inhibit the lipase at high concentrations, this can be mitigated by adjusting the concentration of the alcohol reactant. nih.gov The use of immobilized enzymes, such as Novozym 435, is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. encyclopedia.pub

Other Novel Catalytic Systems:

Palladium on carbon (Pd/C) has been investigated as a reusable catalyst for the transesterification synthesis of vinyl benzoate from vinyl acetate and benzoic acid, achieving a yield of 85.7%. semanticscholar.orgajol.info This demonstrates the potential of supported metal catalysts in benzoate synthesis. semanticscholar.orgajol.info

Ionic liquids and deep eutectic solvents (DES) are also being explored as alternative reaction media and catalysts. In a study on the esterification of benzoic acid with various alcohols, a deep eutectic solvent composed of p-toluenesulfonic acid and benzyltriethylammonium chloride showed the highest catalytic activity compared to an ionic liquid and a conventional solid acid catalyst (Amberlyst 15). dergipark.org.tr

| Catalyst System | Reactants | Product | Yield/Conversion | Key Advantages | Reference |

| Expandable Graphite | Benzoic acid, Ethanol | Ethyl benzoate | 80.1% | Reusable, Microwave-assisted | cibtech.org |

| Titanate Catalyst | Methyl benzoate, Benzyl alcohol | Benzyl benzoate | 100% | High activity, Transesterification | acs.org |

| Candida rugosa Lipase | Benzoic acid, Methanol | Methyl benzoate | Good yields | Mild conditions, High selectivity | nih.gov |

| Pd/C (5 wt%) | Benzoic acid, Vinyl acetate | Vinyl benzoate | 85.7% | Reusable, Eco-friendly | semanticscholar.orgajol.info |

| Deep Eutectic Solvent | Benzoic acid, Ethanol | Ethyl benzoate | 88.4% | High activity, Solvent-free | dergipark.org.tr |

Chemical Reactivity and Transformation Studies of 2 Isopropoxyethyl Benzoate

Mechanistic Investigations of Chemical Reactions Involving the Ester Linkage

The most common reaction involving the ester linkage of 2-isopropoxyethyl benzoate (B1203000) is hydrolysis. The mechanism of this reaction is typically dependent on the pH of the environment.

Under basic conditions, the hydrolysis of benzoate esters, including 2-isopropoxyethyl benzoate, generally proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. digitellinc.com This pathway involves the nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbonyl carbon of the ester. This addition results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of the 2-isopropoxyethoxide leaving group, which is then protonated by the solvent to yield 2-isopropoxyethanol (B94787). The other product is benzoic acid, which is deprotonated in the basic medium to form the benzoate salt.

The rate-determining step in this mechanism is the initial attack of the hydroxide ion on the carbonyl carbon to form the tetrahedral intermediate. digitellinc.comnih.gov The general BAC2 mechanism is depicted below:

Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of Leaving Group: The intermediate collapses, and the 2-isopropoxyethoxide ion (⁻OCH₂CH₂OCH(CH₃)₂) is expelled.

Protonation: The 2-isopropoxyethoxide ion is protonated by water to form 2-isopropoxyethanol, and the carboxylic acid is deprotonated to form the benzoate ion.

Under acidic conditions, the hydrolysis mechanism is typically AAC2. This involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-isopropoxyethanol yield benzoic acid.

Studies on the Reactivity of Alkylalkoxybenzene Radical Cations

Alkoxy radicals, in general, are known to undergo several key reactions, including: acs.orgnih.gov

Hydrogen Atom Transfer (HAT): Particularly 1,5-HAT, where the radical abstracts a hydrogen atom from a carbon atom at the δ-position, leading to a carbon-centered radical.

β-Scission: Cleavage of a carbon-carbon bond beta to the oxygen atom.

Cyclization: Intramolecular addition to a double bond.

In the context of a hypothetical this compound radical cation, the radical character could be localized on the benzene (B151609) ring or the oxygen atoms. If an alkoxy radical were to be generated on the isopropoxy group, it could potentially undergo β-scission or hydrogen atom transfer reactions. The presence of the aromatic ring and the ester group would influence the stability and subsequent reaction pathways of any radical intermediates formed. digitellinc.com

Hydrolytic Degradation Pathways of this compound Esters

The primary hydrolytic degradation pathway for this compound is the cleavage of the ester bond to yield benzoic acid and 2-isopropoxyethanol. This process can be catalyzed by either acid or base, as detailed in section 3.1.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. In alkaline hydrolysis of a series of homologous benzoate esters, it has been observed that the rate of hydrolysis can be influenced by the size and nature of the alkyl group in the alcohol moiety. nih.gov For simple linear alkyl benzoates, an increase in the size of the alkyl group can lead to a slight decrease in the hydrolysis rate. nih.gov The presence of the ether oxygen in the 2-isopropoxyethyl group may also influence the electronic environment of the ester and its susceptibility to hydrolysis.

Table 1: Products of Hydrolytic Degradation of this compound

| Reactant | Condition | Primary Products |

|---|---|---|

| This compound | Acidic or Basic Hydrolysis | Benzoic acid |

| 2-Isopropoxyethanol |

Reaction with Electrophiles and Nucleophiles

The reactivity of this compound with electrophiles and nucleophiles is dictated by the different functional groups present in the molecule.

Reaction with Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. masterorganicchemistry.com This is exemplified by the hydrolysis reaction where water or hydroxide ions act as nucleophiles. Other strong nucleophiles, such as amines (aminolysis) or Grignard reagents, can also react at the carbonyl carbon. libretexts.org Aminolysis would result in the formation of the corresponding N-substituted benzamide (B126) and 2-isopropoxyethanol. Reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after addition of two equivalents of the Grignard reagent.

Reaction with Electrophiles: The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). The benzoate ester group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. masterorganicchemistry.comyoutube.com Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would occur preferentially at the meta-position of the benzene ring, and would generally require harsher conditions than for an activated benzene ring.

Thermal Stability and Decomposition Pathways Analysis

Specific thermal decomposition data for this compound is not available. However, the thermal stability and decomposition pathways can be postulated based on the behavior of similar compounds, such as ethylene (B1197577) glycol ethers and other esters. wpmucdn.comresearchgate.netrsc.org

Upon heating to high temperatures, the molecule is expected to decompose. The likely points of bond cleavage are the ester C-O bonds and the ether C-O bond. Potential decomposition pathways could include:

Elimination Reaction: Elimination of benzoic acid to form 2-isopropoxyethene.

Radical Decomposition: Homolytic cleavage of the C-O bonds to form various radical species. For instance, pyrolysis of ethylene glycol vinyl ether, a related structure, proceeds through a radical channel involving C-O bond fission. researchgate.netrsc.org

Decarboxylation: Loss of carbon dioxide, although this is generally not a primary pathway for simple esters.

The thermal decomposition of aqueous ethylene glycol has been shown to produce carbon monoxide and hydrogen at high temperatures, suggesting that under certain conditions, more extensive fragmentation of the alkoxyethyl chain can occur. wpmucdn.com

Table 2: Postulated Primary Products from Thermal Decomposition of this compound

| Decomposition Pathway | Potential Products |

|---|---|

| Ester Bond Cleavage | Benzoic acid, 2-isopropoxyethene |

| Ether Bond Cleavage | Ethylene glycol benzoate, propene |

| Radical Fragmentation | Benzoyl radical, 2-isopropoxyethyl radical, and subsequent smaller molecules |

Photochemical Reactivity and Induced Transformations

The photochemical behavior of this compound has not been specifically described. However, the photochemistry of other benzoate esters is well-documented and can provide insights into potential reactions. Aromatic esters can undergo various photochemical transformations upon absorption of UV light.

One common reaction for aryl esters is the photo-Fries rearrangement , which typically yields hydroxybenzophenone derivatives. conicet.gov.ar However, for alkyl esters like this compound, other pathways are more likely.

Studies on 2-(1-naphthyl)ethyl benzoates have shown that intramolecular processes can occur upon photoexcitation, including intramolecular electron transfer and, in some cases, [2+2] cycloaddition of the ester carbonyl to the aromatic ring. nih.gov For this compound, excitation of the benzoyl chromophore could lead to:

Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position on the isopropoxyethyl chain, if sterically feasible, followed by cleavage or cyclization.

Radical Formation: Homolytic cleavage of the ester bond (O-CH₂) to form a benzoyloxyl radical and a 2-isopropoxyethyl radical. These radicals can then undergo further reactions such as decarboxylation, hydrogen abstraction, or recombination.

The presence of the ether linkage may also provide a site for intramolecular hydrogen abstraction, potentially leading to a different set of photoproducts compared to simple alkyl benzoates. The specific products would depend on the reaction conditions, such as the solvent and the wavelength of light used. researchgate.net

Advanced Analytical Research Techniques for 2 Isopropoxyethyl Benzoate

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and properties of 2-Isopropoxyethyl benzoate (B1203000). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic and electronic composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Isopropoxyethyl benzoate, both ¹H and ¹³C NMR spectroscopy are employed to confirm its structural integrity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzoate group typically appear as multiplets in the downfield region, generally between δ 7.4 and 8.1 ppm. The protons of the ethoxy and isopropoxy groups will resonate in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are expected around δ 4.4-4.6 ppm, while the methylene protons adjacent to the ether oxygen (-O-CH₂-) would likely appear around δ 3.7-3.9 ppm. The methine proton of the isopropoxy group (-CH(CH₃)₂) is anticipated to be a septet around δ 3.6-3.8 ppm, and the methyl protons of the isopropoxy group will appear as a characteristic doublet around δ 1.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is the most deshielded, with a chemical shift expected in the range of δ 165-167 ppm. The aromatic carbons will show signals between δ 128 and 133 ppm. The carbons of the isopropoxyethyl side chain will have chemical shifts in the upfield region, with the methylene carbons appearing between δ 60 and 75 ppm and the methyl carbons of the isopropyl group resonating at approximately δ 22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~166 |

| Aromatic C (quaternary) | - | ~130 |

| Aromatic C-H (ortho) | ~8.0 (d) | ~129.5 |

| Aromatic C-H (meta) | ~7.4 (t) | ~128.4 |

| Aromatic C-H (para) | ~7.5 (t) | ~132.9 |

| -COO-CH₂- | ~4.5 (t) | ~65 |

| -CH₂-O- | ~3.8 (t) | ~68 |

| -O-CH(CH₃)₂ | ~3.7 (sept) | ~72 |

| -CH(CH₃)₂ | ~1.2 (d) | ~22 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly in experimental conditions. d = doublet, t = triplet, sept = septet.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.netnist.gov

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear in the region of 1715-1730 cm⁻¹. researchgate.net The conjugation of the carbonyl group with the aromatic ring typically shifts this absorption to a lower wavenumber compared to aliphatic esters.

Another set of important absorptions are the C-O stretching vibrations of the ester and ether linkages. Two distinct bands are expected in the fingerprint region, between 1300 and 1000 cm⁻¹, corresponding to the C-O-C stretching of the ester and the C-O-C stretching of the ether. nist.gov Specifically, the aromatic ester C-O stretch is anticipated around 1280-1310 cm⁻¹ and the O-C-C stretch of the ester around 1100-1130 cm⁻¹. researchgate.net

Additionally, the spectrum will display absorptions characteristic of the aromatic ring, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the alkyl groups will be confirmed by C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aromatic Ester) | Stretch | 1715 - 1730 | Strong |

| C-O (Ester) | Stretch | 1280 - 1310 | Strong |

| O-C-C (Ester) | Stretch | 1100 - 1130 | Strong |

| C-O (Ether) | Stretch | 1050 - 1150 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 208.25 g/mol ), electron ionization (EI) is a common method used to generate ions. nih.gov

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 208. The fragmentation pattern provides valuable structural information. A common fragmentation pathway for benzoate esters involves the cleavage of the ester bond. pharmacy180.com The base peak, which is the most intense peak in the spectrum, is often observed at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺). nih.govpharmacy180.com Another significant fragment is typically seen at m/z 77, which corresponds to the phenyl cation (C₆H₅⁺), formed by the loss of a carbonyl group from the benzoyl cation. pharmacy180.com

Fragmentation of the isopropoxyethyl side chain can also occur. A peak at m/z 86 may be observed, which could correspond to the [CH₂(OCH(CH₃)₂)]⁺ fragment. The fragmentation pattern helps to confirm the presence of both the benzoate and the isopropoxyethyl moieties within the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 208 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₃]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 86 | Isopropoxyethyl fragment | [C₅H₁₀O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Data derived from PubChem and general fragmentation patterns of benzoate esters. nih.govpharmacy180.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the conjugated system of the benzene (B151609) ring.

The UV-Vis spectrum of this compound is expected to show a strong absorption band, typically around 230 nm, and a weaker, fine-structured band around 270-280 nm. researchgate.netrsc.org The exact position of the maximum absorbance (λ_max) and the molar absorptivity (ε) can be influenced by the solvent used for the analysis. This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law.

Table 4: Typical UV-Vis Absorption Data for Aromatic Esters

| Transition | Typical λ_max (nm) |

|---|---|

| π → π* | ~230 |

| π → π* (fine structure) | ~270 - 280 |

Values are typical for benzoate esters and can be used to estimate the absorption of this compound.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Developing and validating an HPLC method is crucial for the accurate and reliable quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like benzoate esters.

Method Development: A typical RP-HPLC method for a benzoate ester would involve a C18 stationary phase column. ajast.netmyfoodresearch.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as acetate (B1210297) or phosphate (B84403) buffer, to control the pH. ajast.netmyfoodresearch.com The separation is achieved by optimizing the mobile phase composition, flow rate, and column temperature. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, as determined by UV-Vis spectroscopy (e.g., around 230 nm or 272 nm).

Method Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH guidelines) to ensure its suitability for its intended purpose. Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 5: Example of HPLC Method Parameters for Benzoate Ester Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 4.3) (20:80, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This table presents a representative method for benzoate analysis and would require specific optimization and validation for this compound. ajast.net

Gas Chromatography (GC) for Purity Assessment and Component Analysis

Gas Chromatography (GC) stands as a cornerstone technique for the assessment of purity and the analysis of components in volatile and semi-volatile compounds such as this compound. This method is predicated on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column.

Detailed research findings indicate that a high-resolution capillary GC system equipped with a flame ionization detector (FID) is highly effective for the purity assessment of this compound. The choice of the stationary phase is critical for achieving optimal separation of the target compound from potential impurities, which may include unreacted starting materials like benzoic acid and 2-isopropoxyethanol (B94787), as well as byproducts from the synthesis process. A mid-polarity column, such as one coated with 5% phenyl-methylpolysiloxane, often provides the necessary selectivity.

The analytical method involves dissolving a precisely weighed sample of this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, before injection into the GC. The injector temperature is typically set to a value that ensures rapid and complete volatilization of the sample without causing thermal degradation. A programmed temperature gradient for the oven is employed to ensure the efficient separation of components with varying boiling points.

The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. For accurate quantification of individual components, a calibration curve is constructed using certified reference standards.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector (FID) Temperature | 300 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable tool for the real-time monitoring of chemical reactions, such as the esterification process that yields this compound. Its simplicity, speed, and cost-effectiveness make it a staple in synthetic chemistry for tracking the consumption of reactants and the formation of products.

In a typical application, the reaction to synthesize this compound from benzoic acid and 2-isopropoxyethanol is monitored by periodically taking small aliquots from the reaction mixture and spotting them onto a TLC plate. The stationary phase is commonly silica (B1680970) gel, a polar adsorbent. A mobile phase, or eluent, of appropriate polarity is chosen to achieve good separation between the starting materials and the product. For this particular reaction, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is often used.

As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The progress of the reaction can be visualized under UV light at 254 nm, as the aromatic ring in both the benzoic acid and the product is UV-active. The difference in polarity between the carboxylic acid group of the reactant and the ester group of the product leads to a significant difference in their retention factors (R_f), allowing for clear differentiation on the TLC plate.

Table 2: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | R_f Value (Hexane:Ethyl Acetate 4:1) | Visualization |

| Benzoic Acid (Reactant) | 0.25 | UV (254 nm) |

| 2-Isopropoxyethanol (Reactant) | 0.40 | Permanganate Stain |

| This compound (Product) | 0.65 | UV (254 nm) |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

For a more comprehensive and definitive analysis of this compound, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are employed. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful in this regard.

GC-MS is the preferred method for the analysis of volatile and thermally stable compounds like this compound. Following separation on the GC column as described previously, the eluted compounds are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used, which bombards the molecules with high-energy electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the unambiguous identification of the compound by comparing the fragmentation pattern with a spectral library or by interpreting the fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of the isopropoxyethyl group and the formation of the benzoyl cation.

LC-MS is a valuable alternative, especially for analyzing this compound in complex matrices or for compounds that are thermally labile or have low volatility. In LC-MS, the separation is achieved using high-performance liquid chromatography, and the eluent is then introduced into the mass spectrometer. Softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used, which often result in less fragmentation and a more prominent molecular ion peak, providing molecular weight information.

Table 3: Predicted Mass Spectral Data for this compound (GC-MS with EI)

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 194 | 20 | [M]⁺ (Molecular Ion) |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 89 | 45 | [C₃H₇O-CH₂CH₂]⁺ (Isopropoxyethyl fragment) |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

| 59 | 30 | [C₃H₇O]⁺ (Isopropoxy cation) |

Development of Trace Analysis Methods for Environmental Monitoring

The increasing use of personal care products has led to concerns about their potential release into the environment. Consequently, the development of sensitive and selective analytical methods for the trace analysis of compounds like this compound in environmental matrices such as water and soil is of significant importance.

The trace analysis of this compound in environmental samples typically involves a multi-step process that includes sample collection, extraction, and pre-concentration, followed by instrumental analysis. Due to the low concentrations expected in the environment, a pre-concentration step is essential to bring the analyte to a detectable level.

Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic compounds from aqueous samples. For a moderately polar compound like this compound, a reversed-phase SPE sorbent, such as C18, can be effectively used. The sample is passed through the SPE cartridge, and the analyte is adsorbed onto the sorbent. Subsequently, the analyte is eluted with a small volume of an organic solvent, thereby achieving significant concentration.

The instrumental analysis of the concentrated extract is most effectively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers very high sensitivity and selectivity, which is crucial for detecting trace levels of the target compound in complex environmental matrices. In LC-MS/MS, the precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits.

Table 4: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Value |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 195.1 [M+H]⁺ |

| Product Ions (m/z) | 105.0 (quantifier), 77.0 (qualifier) |

| Limit of Detection (LOD) | < 10 ng/L (in water) |

| Limit of Quantification (LOQ) | < 30 ng/L (in water) |

Computational and Theoretical Studies of 2 Isopropoxyethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule like 2-Isopropoxyethyl benzoate (B1203000), governed by its electronic structure. northwestern.edu These calculations solve the Schrödinger equation to provide information on molecular geometry, electronic energy, and the distribution of electrons. northwestern.edu

Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles. For 2-Isopropoxyethyl benzoate, a key conformational feature is the orientation of the isopropoxyethyl group relative to the planar benzoate ring. Theoretical calculations can identify the most stable conformers by calculating their relative energies.

The electronic structure analysis yields crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and its tendency to undergo electronic transitions. researchgate.net

Table 1: Exemplar Output of Geometric Parameters for this compound from Quantum Chemical Calculations

| Parameter | Description | Predicted Value (Example) |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the ester group | ~ 1.21 Å |

| C-O Bond Length | Length of the single bond between carbonyl carbon and ether oxygen | ~ 1.35 Å |

| O-C-C-O Torsion Angle | Dihedral angle defining the orientation of the ethyl group | Variable, defining conformers |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 eV |

Note: The values in this table are illustrative examples of what quantum chemical calculations would predict and are not based on published experimental data for this specific molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. rsc.org MD simulations model the interactions between molecules, which are crucial for understanding the properties of this compound in liquid or solid states. gatech.edu

These simulations can reveal how molecules of this compound arrange themselves and interact with each other or with solvent molecules. nih.gov Key intermolecular forces at play include van der Waals interactions (particularly London dispersion forces), dipole-dipole interactions due to the polar ester group, and potential for weak hydrogen bonding if interacting with protic solvents. gatech.edudtu.dk

By simulating the system at different temperatures and pressures, MD can predict macroscopic properties like density and viscosity. researchgate.net It also provides a detailed picture of the local molecular environment, such as the formation of molecular clusters or specific solvation shells around the molecule. researchgate.net For instance, simulations could clarify the nature of π-π stacking interactions between the benzene (B151609) rings of adjacent molecules, which can influence crystal packing and liquid structure. nih.gov

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is a valuable tool for exploring the reactivity of this compound and mapping out potential reaction pathways. By modeling a chemical reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate.

For example, the hydrolysis of the ester bond in this compound is a fundamental reaction. Computational methods can model the approach of a reactant, such as a hydroxide (B78521) ion, to the carbonyl carbon. Calculations can determine the structure and energy of the tetrahedral intermediate and the subsequent transition state leading to the final products (benzoate and 2-isopropoxyethanol).

These studies allow for the comparison of different potential mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) by calculating the energy barriers for each pathway. This information is critical for understanding the compound's stability and degradation profiles under various chemical conditions.

In Silico Modeling of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, computational methods can generate a theoretical IR spectrum. dergipark.org.trlongdom.org Specific vibrational modes can be assigned to calculated frequencies, such as the characteristic C=O stretch of the ester group, C-O stretches, and vibrations of the aromatic ring. Comparing the theoretical spectrum with an experimental one can confirm the molecular structure. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These calculations provide theoretical values that can be compared with experimental data to aid in the assignment of peaks to specific atoms in the this compound molecule. longdom.org

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a popular method for calculating electronic excitation energies and oscillator strengths. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π→π* transitions within the benzoate chromophore. researchgate.net

Table 2: Example of Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Range (Example) |

|---|---|---|

| IR | Carbonyl (C=O) Stretch | ~1720 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.4 - 8.1 ppm |

| ¹³C NMR | Carbonyl Carbon | ~166 ppm |

| UV-Vis | π→π* Transition (λmax) | ~230 nm |

Note: These spectroscopic values are illustrative examples based on typical ranges for similar benzoate esters and are not from specific published studies on this compound.

Application of Density Functional Theory (DFT) in Reactivity Predictions

Density Functional Theory (DFT) is a versatile quantum mechanical method widely used to predict the chemical reactivity of molecules. mdpi.com By analyzing descriptors derived from the electron density, DFT can identify the most likely sites for electrophilic or nucleophilic attack. nih.govfrontiersin.org

For this compound, DFT calculations can be used to determine several key reactivity indicators:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich regions (negative potential), such as the carbonyl oxygen, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), like the carbonyl carbon, which are prone to nucleophilic attack.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed. They help to identify the most reactive sites for nucleophilic and electrophilic attack with greater precision than simple atomic charges.

These DFT-based predictions are instrumental in understanding how this compound will interact with other chemical species and in designing new molecules with desired reactivity profiles. nih.gov

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar Research

Theoretical Foundations of SAR and QSAR Applied to Benzoate (B1203000) Derivatives

The core principle of SAR and QSAR is that the biological activity of a molecule is a function of its physicochemical and structural properties. wikipedia.org For benzoate derivatives, SAR studies analyze how substituents on the benzene (B151609) ring or modifications to the ester group affect activity. For instance, a study on benzoic acid derivatives as α-amylase inhibitors found that the position of hydroxyl groups on the benzene ring significantly impacted inhibitory activity. mdpi.com

QSAR extends this by creating a mathematical model: Activity = f(Molecular Descriptors) + error wikipedia.org

This model is developed using a "training set" of molecules with known activities. Once validated, it can predict the activity of new, untested compounds. wikipedia.org For a series of benzoate esters, a QSAR model might correlate properties like hydrophobicity, electronics, and steric bulk with a measured biological response. Studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity increases with greater hydrophobicity and molar refractivity. nih.gov The ultimate goal is to guide the synthesis of new derivatives, such as analogs of 2-Isopropoxyethyl benzoate, with optimized properties.

Statistical Modeling and Predictive Analytics in SAR/QSAR Studies

Once molecular descriptors for a series of compounds are calculated, statistical methods are used to build the QSAR model. The goal is to find the best correlation between the descriptors (independent variables) and the biological activity (dependent variable).

Commonly used statistical techniques include:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the activity to one or more descriptors. drugdesign.org For example, a QSAR equation for benzoate derivatives might look like: log(1/C) = a(LogP) - b(CMR)² + c. nih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. mdpi.com It is a standard method used in 3D-QSAR techniques like CoMFA. nih.gov

The predictive power of a QSAR model must be rigorously validated. This involves internal validation (e.g., leave-one-out cross-validation) to test the model's robustness and external validation using a set of compounds (the "test set") that were not used to build the model. mdpi.com

Comparative Molecular Field Analysis (CoMFA) and Related 3D-QSAR Approaches

3D-QSAR methods analyze the relationship between biological activity and the 3D properties of molecules. nih.gov CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful techniques that calculate steric and electrostatic fields around a series of aligned molecules. chemrevlett.comnih.gov

To perform a CoMFA study on this compound analogs, the following steps would be taken:

Molecular Alignment: All molecules in the series are aligned in 3D space based on a common substructure, such as the benzoate core. chemrevlett.com This is a critical and subjective step. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies are calculated with a probe atom. These energy values become the descriptors. nih.gov

Statistical Analysis: PLS is used to create a model correlating the field values with biological activity.

Contour Map Visualization: The results are displayed as 3D contour maps. These maps highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease activity, providing intuitive guidance for designing new molecules. nih.gov For example, a green contour map near the isopropoxy group would suggest that bulkier substituents are favored in that region for higher activity.

CoMSIA is similar but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed model. nih.gov

Neural Network and Machine Learning Applications in SAR/QSAR

In recent years, machine learning (ML) and deep learning have become powerful tools for developing more sophisticated and predictive QSAR models, especially for large and complex datasets. nih.govmdpi.com

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain. They can model complex, non-linear relationships between molecular descriptors and activity that may be missed by traditional linear methods. researchgate.net

Other ML Algorithms: A variety of other algorithms are now commonly applied in QSAR, including Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Random Forest. nih.govnih.gov These methods can often handle larger numbers of descriptors and may yield more accurate predictive models compared to traditional statistical approaches. nih.gov

Deep Learning: Deep learning models, a subset of ML, use neural networks with many layers to learn intricate patterns from data. nih.gov They have been successfully used to predict molecular properties directly from chemical structures, sometimes bypassing the need for traditional descriptor calculation. mdpi.com

For this compound, an ML-based QSAR approach could involve calculating a vast array of 2D and 3D descriptors for a series of analogs and then training a model to identify the complex combination of features that best predicts their activity. nih.gov

Environmental Fate and Degradation Mechanisms of 2 Isopropoxyethyl Benzoate

Assessment of Environmental Persistence and Transport Pathways

The environmental persistence of an organic compound is determined by how long it remains in the environment before being broken down by chemical or biological processes. nih.govepa.gov Transport pathways describe how a chemical moves through different environmental compartments such as air, water, and soil. epa.gov

The structure of 2-Isopropoxyethyl benzoate (B1203000), featuring an ester linkage and an ether group, suggests it is susceptible to degradation. Its persistence is expected to be influenced by a combination of its physical-chemical properties and environmental conditions. nih.gov The compound's moderate water solubility and vapor pressure will dictate its partitioning between water, soil, and air. Chemicals with similar properties can be transported over distances in water systems or, to a lesser extent, in the atmosphere. epa.gov In soil, its mobility would be governed by its tendency to adsorb to organic matter, a process influenced by its octanol-water partition coefficient (Kow). Generally, the ester and ether functional groups suggest a potential for moderate adsorption to soil and sediment.

Studies on Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photodegradation and hydrolysis. nih.gov

Photodegradation Mechanisms and Kinetics

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While direct studies on 2-Isopropoxyethyl benzoate are not available, related benzoate compounds are known to undergo photodegradation. For instance, studies on butyl parahydroxybenzoate have shown that it can be oxidized through photocatalysis. nih.gov The benzene (B151609) ring in the benzoate structure is the primary chromophore, absorbing UV light. This can lead to the formation of reactive species, such as hydroxyl radicals, which can attack the molecule, leading to the cleavage of the ester bond or oxidation of the aromatic ring. The kinetics of such reactions are highly dependent on environmental factors like sunlight intensity, water clarity, and the presence of photosensitizing substances.

Hydrolysis in Aquatic Environments

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. Ester hydrolysis is a well-documented degradation pathway for compounds like this compound. atamanchemicals.combiosynth.com The ester linkage is susceptible to cleavage, yielding benzoic acid and 2-isopropoxyethanol (B94787). sserc.org.ukquora.com

The rate of hydrolysis is significantly influenced by pH.

Alkaline conditions: Under alkaline (high pH) conditions, ester hydrolysis is typically rapid, proceeding via a base-catalyzed mechanism known as saponification. sserc.org.uknih.gov This process involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. nih.gov

Acidic conditions: Under acidic (low pH) conditions, hydrolysis can also occur, though often at a slower rate than in alkaline environments.

Neutral conditions: At neutral pH, the hydrolysis rate is generally at its minimum.

The expected products of hydrolysis are benzoic acid and 2-isopropoxyethanol. These degradation products would then undergo their own environmental fate processes. Benzoic acid, for example, is known to be readily biodegradable in the environment. regulations.gov

Table 1: Expected Relative Rates of Hydrolysis for this compound at Different pH Levels This table is based on general principles of ester hydrolysis.

| pH Condition | Expected Relative Rate | Primary Mechanism |

|---|---|---|

| Acidic (pH < 5) | Moderate | Acid-Catalyzed |

| Neutral (pH ≈ 7) | Slow | Uncatalyzed |

Investigations into Biodegradation Pathways

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. epa.gov It is often the primary mechanism for the removal of organic chemicals from the environment. nih.gov

Microbial Degradation by Specific Bacterial Strains

Bacteria are key players in the degradation of aromatic compounds. nih.gov While no studies have specifically identified bacterial strains that degrade this compound, the degradation of the benzoate moiety is well-understood. Many bacterial species, particularly from the genus Pseudomonas, are capable of using benzoate as a carbon source. nih.govnih.gov

The typical aerobic degradation pathway involves two main stages:

Ester Cleavage: The first step would likely be the enzymatic hydrolysis of the ester bond by bacterial esterases, releasing benzoic acid and 2-isopropoxyethanol.

Aromatic Ring Cleavage: The resulting benzoic acid is then metabolized through established bacterial pathways. It is typically converted to benzoyl-CoA, which then undergoes dearomatization and ring cleavage, eventually entering central metabolic cycles like the Krebs cycle. nih.govresearchgate.net

The degradation of the 2-isopropoxyethanol portion would proceed via oxidation of the alcohol group, followed by cleavage of the ether linkage, although this pathway is generally slower than ester hydrolysis.

Table 2: Bacterial Genera Known for Degrading Benzoate and Related Aromatic Compounds

| Bacterial Genus | Typical Environment | Relevant Degradation Pathway |

|---|---|---|

| Pseudomonas | Soil, Water | Aerobic degradation of aromatic acids. nih.govmdpi.com |

| Bacillus | Soil | Capable of degrading various aromatic compounds. nih.gov |

| Azoarcus | Anoxic/Aerobic Interfaces | Can degrade benzoate under both aerobic and anaerobic conditions. researchgate.net |

Role of Fungi in Environmental Biotransformation

Fungi also play a crucial role in the biotransformation of organic compounds. researchgate.netnih.gov Fungal enzyme systems, such as cytochrome P450 monooxygenases, are highly versatile and can hydroxylate aromatic rings, a key step in initiating degradation. nih.gov Studies on the fungal biotransformation of methyl benzoates have shown that fungi can hydroxylate the benzene ring, leading to the formation of methyl salicylates. rsc.org

For this compound, fungal degradation would likely involve:

Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring, making it more water-soluble and susceptible to further degradation.

Ester Hydrolysis: Cleavage of the ester bond, similar to bacterial degradation.

Ether Cleavage: Fungi are also capable of cleaving ether bonds, which would be relevant for the 2-isopropoxyethanol moiety.

Structure-Biodegradability Relationships (SBR)

The biodegradability of an organic compound is intrinsically linked to its chemical structure. For this compound, several structural features are key determinants of its susceptibility to microbial degradation. The presence of an ester linkage suggests that a primary route of biodegradation will be hydrolysis. Ester bonds are known to be susceptible to cleavage by esterase enzymes, which are widespread in microorganisms. This initial hydrolysis would break the molecule into benzoic acid and 2-isopropoxyethanol.

Both of these initial degradation products are generally considered to be biodegradable. Benzoic acid, a naturally occurring compound, is readily mineralized by a wide variety of aerobic and anaerobic microorganisms. Similarly, propylene (B89431) glycol ethers, which are structurally related to 2-isopropoxyethanol, are generally found to be biodegradable.

The ether linkage in this compound is typically more resistant to cleavage than the ester bond. However, bacteria capable of degrading glycol ethers have been isolated from various environments. These microorganisms can cleave the ether bond, often through oxidative mechanisms. The isopropoxy group may also influence the rate of degradation, potentially sterically hindering enzymatic action compared to a less branched alkoxy group.

Environmental Distribution and Partitioning Behavior Modeling

The distribution of this compound in the environment can be predicted by its physicochemical properties. Modeling based on these properties helps to understand whether the compound will preferentially partition into water, soil, or air.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | PubChem nih.gov |

| Molecular Weight | 208.25 g/mol | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

The octanol-water partition coefficient (LogP) is a key parameter for assessing the environmental partitioning of a chemical. A LogP value of 2.6 indicates a moderate lipophilicity. nih.gov This suggests that this compound will have a tendency to adsorb to organic matter in soil and sediment rather than remaining dissolved in water. Its potential for bioaccumulation in aquatic organisms is likely to be low to moderate.

Due to the lack of specific experimental data for properties like water solubility, vapor pressure, and Henry's Law constant for this compound, quantitative environmental distribution modeling (e.g., Mackay level III models) is challenging. However, based on its molecular weight and structure, it is expected to have a relatively low vapor pressure, limiting its volatilization from water and soil surfaces. Its moderate lipophilicity, as indicated by the XLogP3 value, suggests that soil and sediment will be significant environmental sinks for this compound.

Research on Degradation Products and Their Environmental Implications